molecular formula C10H9ClN2O2 B1427265 methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate CAS No. 494767-41-8

methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate

Cat. No.: B1427265
CAS No.: 494767-41-8
M. Wt: 224.64 g/mol
InChI Key: VJHNVFZIBPPPAF-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate is a chemical intermediate based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. The 1H-pyrrolo[3,2-c]pyridine core is a privileged structure found in compounds targeting a range of biological activities. Scientific literature has demonstrated that derivatives of this scaffold can act as potent and selective inhibitors of various kinases, such as MPS1 (TTK), a target of interest in oncology for the treatment of cancers with chromosomal instability . Furthermore, pyrrolo[3,2-c]pyridine derivatives have been explored for their antimicrobial properties, showing activity against Gram-positive bacteria . The molecular structure of this specific compound incorporates two key functional handles: a chloro substituent at the 4-position and an acetamide group at the N-1 position. The chlorine is a common site for metallo-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aromatic and heteroaromatic systems . The methyl ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a pathway for further functionalization and diversification. This makes this compound a versatile building block for constructing compound libraries in lead optimization efforts and structure-activity relationship (SAR) studies . Researchers can leverage this molecule to develop novel bioactive compounds for probing biological pathways and hit-to-lead campaigns.

Properties

IUPAC Name

methyl 2-(4-chloropyrrolo[3,2-c]pyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-9(14)6-13-5-3-7-8(13)2-4-12-10(7)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNVFZIBPPPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor, such as a 4-chloropyridine derivative, under specific reaction conditions. The reaction may involve the use of catalysts, such as palladium or nickel, and reagents like amines or alcohols.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents onto the pyrrolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural analogs have been investigated for their potential as anticancer agents and inhibitors of specific biological pathways. For instance, derivatives of this compound have shown promise in targeting kinases and other enzymes involved in cancer progression.

2. Azaindole Bioisosteres:
This compound can function as a bioisostere for designing azaindole-based drugs. The incorporation of the pyrrolopyridine motif allows for modifications that enhance pharmacological properties while maintaining similar biological activity to traditional indole structures .

Case Studies

1. Anticancer Activity:
A study published in Tetrahedron explored the synthesis of tetrahydro-5-azaindoles from pyrrolopyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer therapeutics .

2. Kinase Inhibition:
Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in tumor growth and metastasis. This inhibition was linked to the compound's ability to interfere with ATP-binding sites on target proteins, providing a pathway for developing selective kinase inhibitors .

Mechanism of Action

The mechanism by which methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific derivative of the compound.

Comparison with Similar Compounds

Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Structural Differences: This analog has a carboxylate ester at the 2-position of the pyrrolo[3,2-c]pyridine ring, compared to the acetoxy group in the target compound. Synthesis: Prepared via a Curtius-type reaction using methyl azidoacetate and 2-chloro-3-pyridinecarboxaldehyde, followed by thermal cyclization .

4-Chloro-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide

Structural Differences: Replaces the methyl ester with a dimethylacetamide group.

Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate

Structural Differences : Features a pyrrolo[2,3-b]pyridine core (vs. [3,2-c] in the target compound), altering the nitrogen positioning and electronic properties.
Implications : The [2,3-b] isomer may exhibit distinct reactivity or biological activity due to differences in aromatic π-system distribution .

Clopidogrel (Thieno[3,2-c]pyridine Derivative)

Structural Differences: Substitutes the pyrrolo ring with a thieno[3,2-c]pyridine system and includes a chlorophenyl group. Biological Activity: Clopidogrel is a prodrug requiring hepatic activation to irreversibly inhibit the P2Y12 ADP receptor. The sulfur atom in the thieno ring enhances metabolic activation, a feature absent in pyrrolo analogs . Key Insight: The pyrrolo[3,2-c]pyridine core in the target compound may offer alternative metabolic pathways or receptor interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Properties
Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate Pyrrolo[3,2-c]pyridine 4-Cl, methyl ester 224.65 (estimated) Moderate lipophilicity
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Pyrrolo[3,2-c]pyridine 4-Cl, 2-carboxylate 226.63 Enhanced polarity
4-Chloro-N,N-dimethyl-1H-pyrrolo[3,2-c]pyridine-1-acetamide Pyrrolo[3,2-c]pyridine 4-Cl, dimethylamide 237.68 High solubility, discontinued
Clopidogrel Thieno[3,2-c]pyridine 2-chlorophenyl, ester 321.82 Prodrug, antiplatelet activity

Research Findings and Implications

  • Ester vs. Amide : Methyl esters (e.g., target compound) may offer better cell membrane permeability than amides, but amides (e.g., 4-chloro-N,N-dimethylacetamide) could improve solubility .
  • Pyrrolo[3,2-c]pyridine derivatives may require functionalization (e.g., adding a chlorophenyl group) to mimic clopidogrel’s efficacy.

Biological Activity

Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate, with the CAS number 494767-41-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolopyridine core, which is known for various biological activities. The molecular formula is C9H9ClN2O2C_9H_9ClN_2O_2, and it has a molecular weight of approximately 198.64 g/mol. The compound's structure includes a chloro substituent on the pyrrolopyridine ring, which may influence its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that specific derivatives exhibited IC50 values as low as 7 nM against FGFR1, indicating strong inhibitory activity against cancer cell proliferation and migration .

2. ENPP1 Inhibition

Another significant finding relates to the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target for cancer immunotherapy. A related compound with a pyrrolopyridine scaffold demonstrated an IC50 of 25 nM against ENPP1 and activated the STING pathway, leading to increased cytokine production and tumor growth inhibition in mouse models . This suggests that this compound or its derivatives may similarly influence ENPP1 activity.

3. Antimicrobial Activity

The structural features of this compound also suggest potential antimicrobial properties. Compounds within the pyrrolopyridine class have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL . This indicates that similar compounds could be explored for their efficacy against resistant strains.

Case Study: Pyrrolopyridine Derivatives

In a systematic investigation into pyrrolopyridine derivatives, several compounds were synthesized and tested for their biological activity. Among these, compounds exhibiting substitutions at various positions on the pyridine ring showed varied potencies against different biological targets. For example:

CompoundTargetIC50 (nM)
Compound AENPP125
Compound BFGFR17
Compound CMTB16

These findings illustrate the diverse biological activities that can be attributed to modifications in the structure of pyrrolopyridines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrrolo[3,2-c]pyridine derivatives, and how can they be adapted for methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate?

  • Answer : A general approach involves cyclization reactions using aromatic amines and carbonyl precursors. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by base treatment (5% NaOH), solvent extraction, and recrystallization from methanol is a validated method . Adaptations for the target compound may require substituting chloranil with electrophilic chlorinating agents to introduce the 4-chloro substituent.

Q. How is the structural identity of this compound confirmed in academic research?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For related pyrrolo-pyridine derivatives, SCXRD parameters include a mean C–C bond length of 0.004 Å, R factor <0.06, and data-to-parameter ratios >14.0, ensuring high precision . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity.

Q. What purification strategies are effective for isolating pyrrolo-pyridine derivatives post-synthesis?

  • Answer : Recrystallization from polar aprotic solvents (e.g., methanol or ethanol) is widely used to achieve >95% purity. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying substituent effects?

  • Answer : Substituent positioning impacts reactivity. For example, electron-withdrawing groups (e.g., 4-chloro) on the pyrrolo-pyridine core may reduce cyclization efficiency. Systematic optimization involves adjusting reaction temperatures (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., Fe(acac)₃ for analogous β-lactam syntheses) . Kinetic studies via HPLC can identify rate-limiting steps.

Q. How should contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Answer : Discrepancies often arise from solvent effects or dynamic proton exchange. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts with <0.3 ppm deviation from experimental data. For ambiguous cases, variable-temperature NMR or deuterated solvent swaps clarify exchange phenomena .

Q. What computational tools are recommended for docking studies of pyrrolo-pyridine derivatives in drug discovery?

  • Answer : AutoDock Vina or Schrödinger Suite enables docking into target proteins (e.g., kinases). For this compound, molecular dynamics simulations (AMBER force field) assess binding stability, while free-energy perturbation (FEP) quantifies affinity changes from substituent modifications .

Q. How can researchers address challenges in crystallizing halogenated pyrrolo-pyridines?

  • Answer : Chlorine’s high electron density can disrupt crystal packing. Slow vapor diffusion (e.g., dichloromethane/hexane) at 4°C promotes ordered lattice formation. For persistent issues, co-crystallization with carboxylic acid derivatives (e.g., benzoic acid) via hydrogen bonding improves success rates .

Methodological Considerations

Q. What safety protocols are critical when handling chlorinated pyrrolo-pyridine intermediates?

  • Answer : Chlorinated compounds may release HCl vapors under heat. Use fume hoods, PPE (nitrile gloves, goggles), and inert atmospheres (N₂/Ar) for reflux steps. Emergency protocols include neutralization spills with 5% sodium bicarbonate and immediate ventilation .

Q. How can regioselectivity challenges in pyrrolo-pyridine functionalization be mitigated?

  • Answer : Directed ortho-metalation (DoM) with LDA/TMP bases selectively deprotonates positions adjacent to directing groups (e.g., esters). For the 4-chloro derivative, Pd-catalyzed C–H activation (e.g., CH₃CN/Pd(OAc)₂) enables site-specific arylations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate
Reactant of Route 2
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methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.